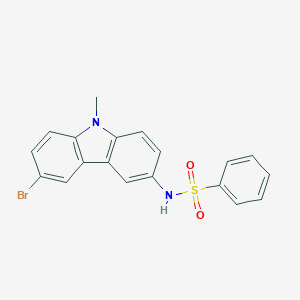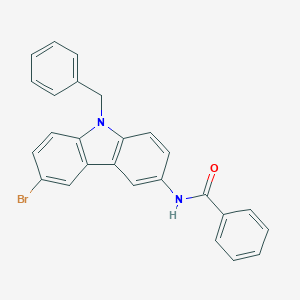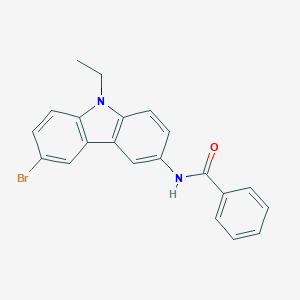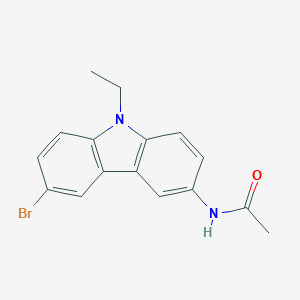![molecular formula C20H17NO4S B279042 N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. BDBS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide exerts its pharmacological effects by binding to specific targets in the body, including enzymes and receptors. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating the pH of cells. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has also been shown to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain. By inhibiting the activity of these targets, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to inhibit the growth of cancer cells and reduce the replication of certain viruses and bacteria. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to reduce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has several advantages for lab experiments, including its high purity and stability. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide to ensure their safety and the safety of others.
Future Directions
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide research, including the development of more efficient synthesis methods and the identification of new pharmacological targets. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide could also be studied for its potential applications in other scientific fields, such as materials science and environmental science. Additionally, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide could be further studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide research, including the development of more efficient synthesis methods and the identification of new pharmacological targets.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonic acid in the presence of a base and a catalyst. Another method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonamide in the presence of a base and a catalyst. The yield and purity of N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can be improved by using different solvents and purification techniques.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide |
|---|---|
Molecular Formula |
C20H17NO4S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S/c22-26(23,21-13-15-6-11-19-20(12-15)25-14-24-19)18-9-7-17(8-10-18)16-4-2-1-3-5-16/h1-12,21H,13-14H2 |
InChI Key |
GPRWAEYAOYDMPM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)


![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)



